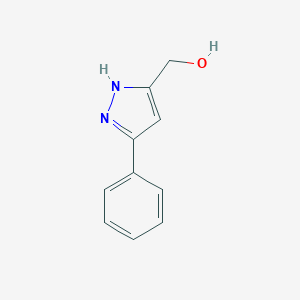

(5-苯基-1H-吡唑-3-基)甲醇

描述

The compound "(5-phenyl-1H-pyrazol-3-yl)methanol" and its derivatives are of significant interest due to their applications in various fields, including pharmaceuticals and agrochemicals. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a phenyl group attached to the pyrazole ring, which can influence the physical, chemical, and biological properties of the molecule .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These compounds were characterized using IR, 1H NMR, HRMS, and X-ray crystal diffraction, with some structures further confirmed by 13C NMR . Another example includes the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals using a slow solvent evaporation technique, indicating the versatility of methods available for synthesizing pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, isomeric intermediates were unambiguously confirmed by X-ray crystal structure analysis, and the differentiation of these isomers was achieved using 1H NMR chemical shifts . The crystal structure of another derivative, (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was identified, providing insights into the spatial arrangement of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be used to further modify the structure and properties of the compound. The study of these reactions is crucial for the development of new compounds with desired characteristics. For instance, the biological evaluation of certain pyrazole derivatives showed that they could suppress lung cancer cell growth through cell cycle arrest and autophagy, indicating the potential for these compounds to be used in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques. For example, the dielectric properties of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were investigated, revealing that the dielectric constant decreased with increasing frequency of the applied field, and the compound exhibited both endothermic and exothermic reactions upon thermal analysis . Additionally, the spectroscopic properties, such as UV-Vis and IR spectra, can be correlated with computational calculations to understand the electronic structure and chemical reactivity of the compounds .

科学研究应用

抗菌活性

- 吡唑啉衍生物的合成因其抗菌特性而备受关注。库马尔等人(2012 年)的一项研究发现,含有甲氧基的化合物表现出很高的抗菌活性 (Kumar, Meenakshi, Kumar, & Kumar, 2012)。

- 查瓦拉等人(2010 年)使用微波技术合成了吡唑啉衍生物,显示出中等到良好的抗菌活性 (Chawla, Sahoo, Arora, Sharma, & Radhakrishnan, 2010)。

晶体结构和合成

- 维亚斯等人(2012 年)专注于吡唑衍生物单晶的合成和表征,强调了它们的稳定性和分解特性 (Vyas, Akbari, Tala, Joshi, & Joshi, 2012)。

- 曹等人(2010 年)的一项研究探索了吡唑衍生物的晶体结构,有助于了解它们的物理和化学性质 (Cao, Dong, Shen, & Dong, 2010)。

生物和药理活性

- 王等人(2015 年)合成了 N-苯基吡唑基芳基甲酮衍生物,显示出有希望的除草和杀虫活性 (Wang, Wu, Liu, Li, Song, & Li, 2015)。

- 科奇吉特等人(2019 年)开发了吡唑啉衍生物用于抗癌和抗菌活性,还测试了它们对某些酶的抑制作用 (Kocyigit, Budak, Gürdere, Dürü, Taslimi, Gülçin, & Ceylan, 2019)。

合成方法和化学性质

- 特里莱拉斯等人(2013 年)在超声条件下合成了二氢吡唑衍生物,突出了该方法在反应时间和产率方面的优势 (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013)。

- 阿里扎德等人(2015 年)报道了一种用于合成吡唑衍生物的区域选择性程序,展示了 1,3-偶极环加成方法 (Alizadeh, Moafi, & Zhu, 2015)。

属性

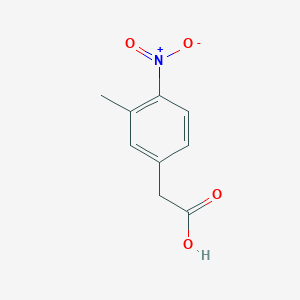

IUPAC Name |

(3-phenyl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRIGBFLNPXQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303824 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-phenyl-1H-pyrazol-3-yl)methanol | |

CAS RN |

179057-19-3 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)